

An In-depth Technical Guide to 3,4-dimethylideneheptanedioyl-CoA: A Hypothetical Molecule

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Compound of Interest

Compound Name: 3,4-dimethylideneheptanedioyl-CoA

Cat. No.: B15600009

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Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals no specific information on the structure, properties, or biological role of **3,4-dimethylideneheptanedioyl-CoA**. This document, therefore, presents a theoretical guide based on the molecule's constituent parts and analogous compounds. The information provided is intended for research and development purposes and should be treated as hypothetical until experimentally verified.

Proposed Structure and Physicochemical Properties

Based on its IUPAC name, **3,4-dimethylideneheptanedioyl-CoA** is a dicarboxylic acid derivative activated at one terminus with Coenzyme A (CoA). The heptanedioyl (pimeloyl) backbone is distinguished by two exocyclic double bonds (a dimethylidene group) at the 3rd and 4th carbon positions.

Figure 1: Proposed Chemical Structure of **3,4-dimethylideneheptanedioyl-CoA**

(A 2D chemical structure diagram of **3,4-dimethylideneheptanedioyl-CoA** would be depicted here if image generation were supported.)

Predicted Physicochemical Data

The following properties are estimated based on the structures of pimeloyl-CoA, other dicarboxylic acyl-CoAs, and the addition of the dimethylidene group.

Property	Predicted Value	Basis for Prediction
Molecular Formula	C30H46N7O18P3S	Based on pimeloyl-CoA (C28H46N7O18P3S) + C2H2 - 2H2
Molecular Weight	~913.7 g/mol	Calculated from the predicted molecular formula.
Appearance	Likely a white to off-white solid	By analogy to other acyl-CoA compounds. [1]
Solubility	Soluble in water and aqueous buffers	The Coenzyme A moiety imparts significant polarity and water solubility. [2] [3]
Reactivity	The dimethylidene group is expected to be reactive, susceptible to electrophilic addition and potential polymerization. The thioester bond is high-energy and susceptible to hydrolysis. Alkenes are generally more reactive than their alkane counterparts. [4]	

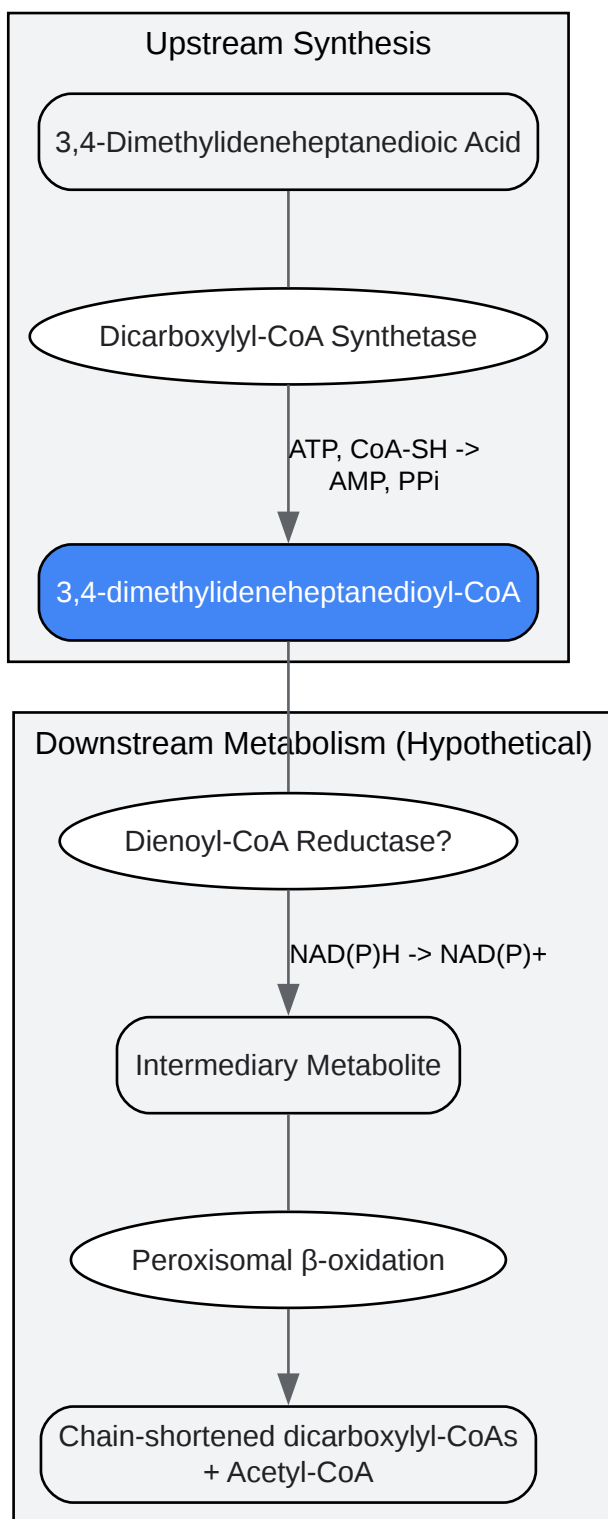
Hypothetical Biological Significance

Dicarboxylic acids are typically metabolized via peroxisomal β -oxidation.[\[5\]](#)[\[6\]](#) This process is crucial when mitochondrial fatty acid oxidation is impaired or overloaded.[\[7\]](#) **3,4-dimethylideneheptanedioyl-CoA**, as a dicarboxylic acyl-CoA, would likely be a substrate or intermediate in a modified fatty acid metabolism pathway.

The presence of the 3,4-dimethylidene group makes it an unusual structure. This conjugated diene system could be a target for specific enzymes, potentially as a metabolic intermediate or as a potent enzyme inhibitor. For instance, similar dienoyl-CoA structures are known to interact with acyl-CoA dehydrogenases.

Proposed Metabolic Pathway

It is plausible that **3,4-dimethylideneheptanedioyl-CoA** could be formed from a precursor dicarboxylic acid and subsequently metabolized. The pathway below outlines a hypothetical sequence of events.



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Caption: Hypothetical metabolic pathway for **3,4-dimethylideneheptanedioyl-CoA**.

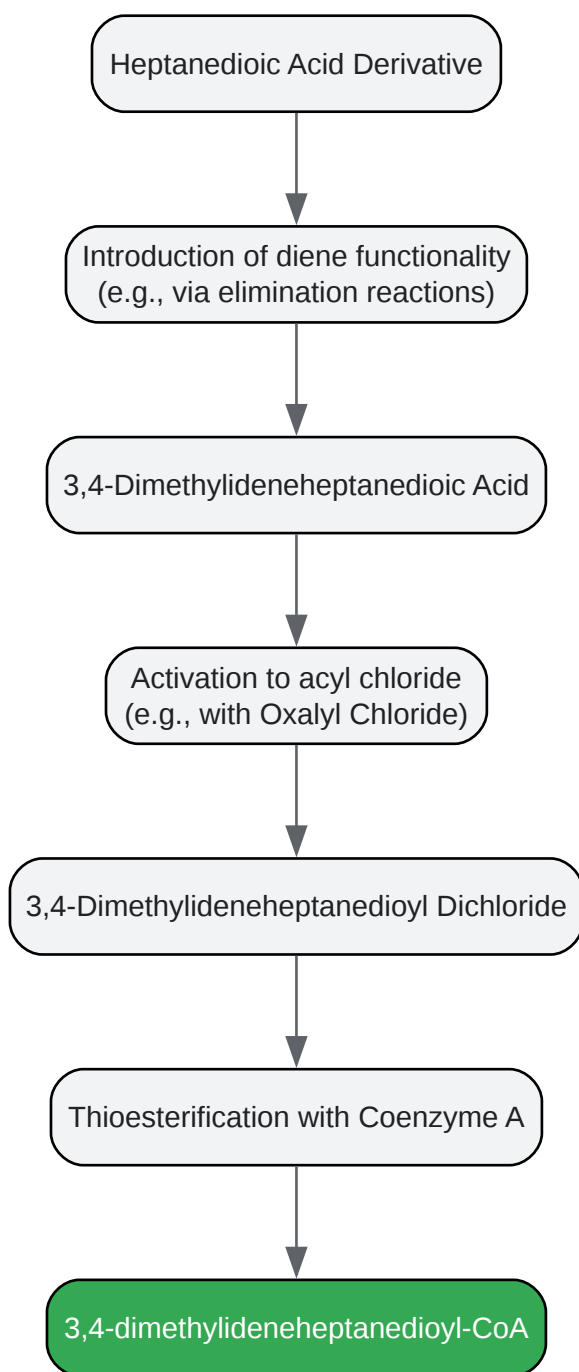
Proposed Chemical Synthesis and Experimental Protocols

Given the absence of a known natural source, the molecule would require de novo chemical synthesis.

Proposed Synthetic Workflow

A plausible synthetic route would involve the creation of the 3,4-dimethylideneheptanedioic acid backbone, followed by enzymatic or chemical activation to its Coenzyme A thioester. Methods for synthesizing dimethylidene oxacycles have been reported and could potentially be adapted.

[8]



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